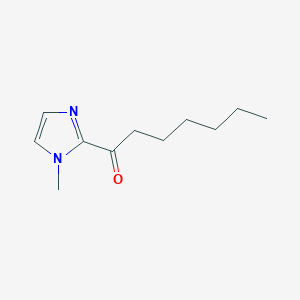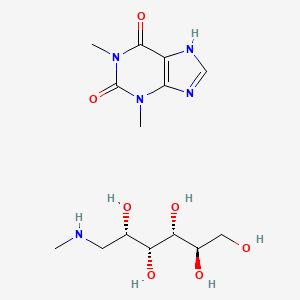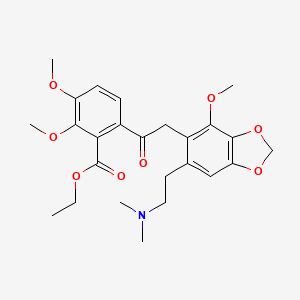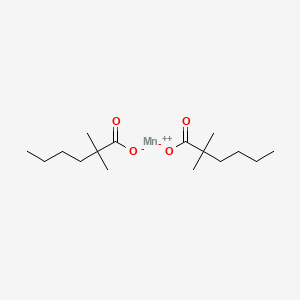
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of acetamide, where the acetamide group is substituted with a 5-chloro-2,4-dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- typically involves the reaction of 5-chloro-2,4-dihydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-chloro-2,4-dihydroxyaniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-hydroxyphenyl)
- Acetamide, N-(2-chloro-4,5-dihydroxyphenyl)
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Acetamide, N-(5-chloro-2,4-dihydroxyphenyl)- is unique due to the presence of both chloro and dihydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
82845-26-9 |
|---|---|
Fórmula molecular |
C8H8ClNO3 |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
N-(5-chloro-2,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO3/c1-4(11)10-6-2-5(9)7(12)3-8(6)13/h2-3,12-13H,1H3,(H,10,11) |
Clave InChI |
KGCBARMEOBTNAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



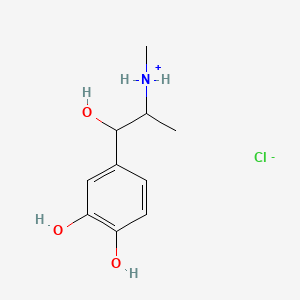

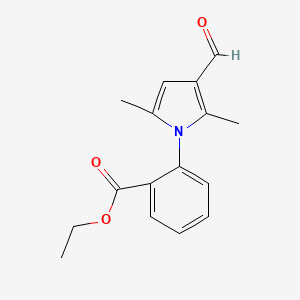
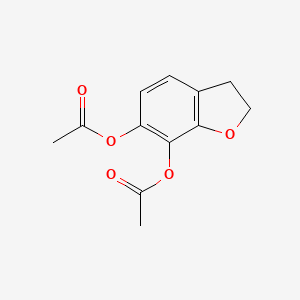
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
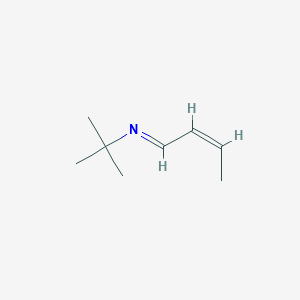

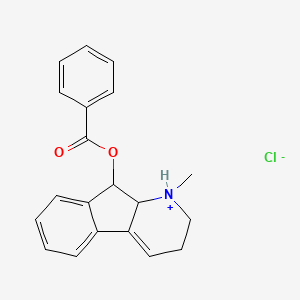
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
